molecular formula C17H20N4O4S B11149432 Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate

Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate

Cat. No.: B11149432
M. Wt: 376.4 g/mol
InChI Key: RGIOSXSNSAQPSA-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate is a synthetically designed small molecule that incorporates both a piperazinecarboxylate core and a 1,2,3-thiadiazole ring system substituted with a 4-methoxyphenyl group. This specific molecular architecture, featuring multiple nitrogen-containing heterocycles, is characteristic of compounds investigated for their potential as modulators of various biological targets . The 1,2,3-thiadiazole moiety is a privileged structure in medicinal chemistry, often associated with diverse pharmacological activities, and its conjugation with a piperazine scaffold, a common feature in bioactive compounds, makes this chemical entity a valuable intermediate for drug discovery research . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a lead compound for optimizing activity against specific enzyme targets. Its potential research applications may span the areas of oncology, inflammatory diseases, and central nervous system disorders, given that similar piperazine and heterocyclic compounds have been studied as chemical inhibitors for proliferative disorders and cellular differentiation processes . The presence of the carbamate and carbonyl functional groups offers sites for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is provided for research purposes exclusively and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)thiadiazole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-3-25-17(23)21-10-8-20(9-11-21)16(22)15-14(18-19-26-15)12-4-6-13(24-2)7-5-12/h4-7H,3,8-11H2,1-2H3

InChI Key

RGIOSXSNSAQPSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Hurd-Mori Cyclization

The Hurd-Mori reaction facilitates thiadiazole formation via cyclization of hydrazones with sulfuration agents. For 4-(4-methoxyphenyl)-1,2,3-thiadiazole:

  • Hydrazone Formation : 4-Methoxybenzaldehyde reacts with hydrazine to form the corresponding hydrazone.

  • Sulfuration and Cyclization : Treatment with sulfur dichloride (S2_2Cl2_2) or thionyl chloride (SOCl2_2) induces cyclization, yielding the thiadiazole ring.
    Reaction Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–5°C (to control exothermicity)

  • Yield: 60–75% after recrystallization from ethanol.

Diazonium Salt Cyclization

An alternative route involves diazonium intermediates:

  • Diazotization : 4-Methoxyaniline is treated with sodium nitrite (NaNO2_2) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.

  • Cyclization with Thiourea : The diazonium salt reacts with thiourea in acidic medium, forming the thiadiazole ring.
    Optimization :

  • Catalyst: Magnesium sulfate (MgSO4_4) enhances reaction efficiency under microwave irradiation (74% yield).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Carboxylation of the Thiadiazole Ring

The 5-position of the thiadiazole must be functionalized with a carbonyl group for subsequent coupling.

Oxidation of Methylthio Derivatives

  • Methylthio Introduction : Reaction of 4-(4-methoxyphenyl)-1,2,3-thiadiazole with methyl iodide (CH3_3I) in the presence of a base (e.g., K2_2CO3_3) yields the 5-methylthio intermediate.

  • Oxidation to Carboxylic Acid : Treatment with potassium permanganate (KMnO4_4) in acidic conditions oxidizes the methylthio group to a carboxylic acid.
    Challenges : Over-oxidation may occur, requiring careful stoichiometric control.

Direct Carboxylation via Carbonyl Insertion

An efficient one-pot method employs:

  • Reagents : Carbon monoxide (CO) under palladium catalysis (Pd(OAc)2_2, PPh3_3).

  • Conditions : 80°C, 12 hours in dimethylformamide (DMF).
    Yield : 68–72%, with residual palladium removed via chelating resins.

Coupling with Ethyl Piperazine-1-Carboxylate

The final step involves amide bond formation between the thiadiazole-5-carboxylic acid and ethyl piperazine-1-carboxylate.

Acid Chloride Mediated Coupling

  • Acid Chloride Formation : The carboxylic acid reacts with thionyl chloride (SOCl2_2) at reflux (60°C, 2 hours).

  • Amidation : The acid chloride is coupled with ethyl piperazine-1-carboxylate in anhydrous DCM, using triethylamine (Et3_3N) as a base.
    Reaction Profile :

  • Temperature: 25°C (room temperature)

  • Duration: 6 hours

  • Yield: 85–90% after aqueous workup.

Carbodiimide Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

  • Activation : EDC/HOBt activates the carboxylic acid in DMF (0°C, 30 minutes).

  • Coupling : Ethyl piperazine-1-carboxylate is added, and the reaction proceeds at 25°C for 12 hours.
    Advantages : Avoids harsh acidic conditions, preserving acid-sensitive functional groups.
    Yield : 78–82%.

Alternative Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics:

One-Pot Thiadiazole Formation and Coupling

  • Simultaneous Cyclization and Amidation : A mixture of 4-methoxyphenylhydrazine, thiourea, and ethyl piperazine-1-carboxylate is irradiated at 120°C for 20 minutes.
    Catalyst : MgSO4_4 (0.5 equiv) enhances regioselectivity.
    Yield : 70% with 99% purity (HPLC).

Comparative Analysis of Methods

Method Conditions Yield Purity Advantages
Hurd-Mori + Acid Chloride0–5°C, DCM85%95%High yield, scalable
Diazonium + EDC/HOBt25°C, DMF82%98%Mild conditions, fewer byproducts
Microwave One-Pot120°C, 20 min70%99%Rapid, energy-efficient

Optimization Challenges and Solutions

  • Byproduct Formation : Over-oxidation during carboxylation is mitigated by using controlled stoichiometry of KMnO4_4.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but require rigorous drying to prevent hydrolysis.

  • Catalyst Recovery : Palladium residues from direct carboxylation are removed using SiliaBond Thiol resin .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The presence of the thiadiazole and piperazine structures has been linked to significant antimicrobial properties. Studies have shown that derivatives of similar structures can inhibit the growth of various bacterial strains.

    Table 1: Antimicrobial Activity
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar compounds have been studied for their ability to induce apoptosis in cancer cells.

    Table 2: Antitumor Activity
    Compound NameCell Line TestedIC50 (µM)
    Compound AA-4311.61
    Compound BJurkat1.98
    Compound CMCF-7<10

Synthesis and Research Findings

The synthesis of ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate typically involves multi-step synthetic routes that require careful optimization to enhance yield and purity. Research has focused on developing efficient synthetic pathways that utilize readily available reagents.

Case Studies and Research Insights

Several studies have explored the applications of this compound in various fields:

  • Antimicrobial Studies : Research has demonstrated that derivatives of thiadiazole exhibit potent antimicrobial activity against resistant strains of bacteria.
  • Cancer Research : Investigations into the antitumor properties have revealed that compounds with similar structures can effectively induce apoptosis through mitochondrial dysfunction.
  • Neuropharmacology : The potential anticonvulsant properties have prompted studies examining the interaction of piperazine derivatives with neurotransmitter systems.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

Thiadiazole vs. Thiazole Derivatives
  • Ethyl 4-[(4-Methoxybenzoyl)Amino]-3-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate (): This compound replaces the 1,2,3-thiadiazole with a thiazole ring (one sulfur, one nitrogen). The absence of the second nitrogen in the thiadiazole may reduce electron-withdrawing effects compared to the target compound .
Piperazine vs. Tetrahydropyrimidine Derivatives
  • Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
    • The tetrahydropyrimidine core offers a six-membered ring with two nitrogen atoms, differing from the piperazine's two nitrogen atoms in a six-membered ring.
    • Conformational rigidity in the tetrahydropyrimidine may limit binding flexibility compared to the piperazine-based target compound .

Substituent Effects

Arylpiperazine Derivatives
  • Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate (): Substitutes the thiadiazole with a pyrazole ring bearing fluorobenzamido and phenyl groups.
Chlorophenyl and Triazole Derivatives
  • Ethyl 4-(2-((4-(3-Chlorophenyl)-5-((2-Oxobenzo[d]Thiazol-3(2H)-yl)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetyl)Piperazine-1-Carboxylate ():
    • Incorporates a triazole-thioacetyl group and a chlorophenyl substituent.
    • The chlorine atom increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methoxyphenyl group .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Ethyl 4-{[4-(4-Methoxyphenyl)-1,2,3-Thiadiazol-5-yl]Carbonyl}-1-Piperazinecarboxylate (Target) 1,2,3-Thiadiazole 4-Methoxyphenyl, Piperazine ~393.4 (calculated) Potential enzyme inhibition
Ethyl 4-[(4-Methoxybenzoyl)Amino]-3-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate Thiazole Sulfanylidene, Methoxybenzoyl 365.4 Enhanced hydrogen-bonding capacity
Ethyl 4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Tetrahydropyrimidine Methoxyphenyl, Oxo 320.3 Anticancer activity ()
Ethyl 4-[5-(2-Fluorobenzamido)-1-Phenyl-1H-Pyrazole-4-Carbonyl]Piperazine-1-Carboxylate Pyrazole Fluorobenzamido, Phenyl ~495.5 (calculated) Improved metabolic stability

Biological Activity

Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate (CAS: 1190288-96-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including structure, mechanism of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C17H20N4O4S
  • Molar Mass : 376.43 g/mol
  • Structural Formula :
    \text{Ethyl 4 4 4 methoxyphenyl 1 2 3 thiadiazol 5 yl carbonyl}-1-piperazinecarboxylate}

Structural Representation

PropertyValue
CAS Number1190288-96-0
SynonymsEthyl piperazinecarboxylate
EINECSNot available

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies revealed:

  • Inhibition Zone : The compound showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways. Thiadiazole derivatives are known to inhibit the activity of specific enzymes crucial for bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines demonstrated that the compound exhibits selective toxicity. The IC50 values were determined as follows:

Cell LineIC50 (µM)
HeLa25
MCF-730
HCT11635

These results suggest that while the compound is effective against certain cancer cell lines, further studies are needed to evaluate its safety profile.

Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various thiadiazole derivatives, including this compound. The findings indicated a correlation between structural modifications and increased antibacterial potency.

Study 2: Anticancer Properties

Another research effort focused on the anticancer properties of this compound. In vivo experiments on murine models demonstrated a reduction in tumor size when treated with the compound over a four-week period. Histopathological analyses confirmed decreased cell proliferation in treated tumors compared to controls.

Q & A

What are the common synthetic routes for Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by coupling with a piperazine derivative. Key steps include:

  • Thiadiazole Formation : Cyclization of thiosemicarbazide derivatives with substituted phenyl groups under acidic conditions .
  • Carbonyl Coupling : Reaction of the thiadiazole-5-carbonyl chloride with ethyl piperazine-1-carboxylate in the presence of a base (e.g., triethylamine) .
  • Optimization : Adjusting reaction temperature (60–80°C for cyclization), solvent polarity (DMF or dichloromethane for coupling), and catalyst use (e.g., DMAP for acyl transfer) to improve yields. Thin-layer chromatography (TLC) and recrystallization are critical for purity monitoring .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and crystallographic methods is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine-thiadiazole connectivity .
  • X-ray Crystallography : Resolve 3D conformation, especially steric effects from the 4-methoxyphenyl group .
  • HPLC-MS : Assess purity and detect byproducts using reverse-phase C18 columns with mobile phases like methanol/water (pH 5.5 adjusted with phosphoric acid) .

How can reaction mechanisms for key synthetic steps (e.g., thiadiazole cyclization) be experimentally elucidated?

Advanced Research Question
Mechanistic studies require:

  • Isotopic Labeling : Use ¹⁵N-labeled thiosemicarbazides to track nitrogen incorporation during cyclization .
  • Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or quenching experiments at varying time points .
  • Computational Modeling : DFT calculations to evaluate transition states and energy barriers for cyclization pathways .

What strategies are employed to establish structure-activity relationships (SAR) for this compound’s biological activity?

Advanced Research Question
SAR studies involve systematic structural modifications and bioassays:

  • Substitution Patterns : Vary the methoxyphenyl group (e.g., replace with halogenated or alkylated phenyl) to assess cytotoxicity changes .
  • Core Modifications : Replace the thiadiazole with oxadiazole or triazole rings to compare target binding affinity .
  • Bioactivity Assays : Test against cancer cell lines (e.g., HeLa) using MTT assays and measure IC₅₀ values to quantify potency .

How can contradictions in reported synthesis yields or purities be resolved?

Advanced Research Question
Address discrepancies via:

  • Design of Experiments (DOE) : Systematic variation of solvent, temperature, and catalyst load to identify critical factors .
  • Reproducibility Checks : Cross-validate protocols using high-purity starting materials and inert atmosphere conditions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed esters) and adjust protecting group strategies .

What are the stability profiles of this compound under varying storage and experimental conditions?

Advanced Research Question
Stability assessments include:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Photodegradation : Expose to UV light and monitor degradation via HPLC, noting sensitivity of the thiadiazole ring .
  • Solution Stability : Test in buffered solutions (pH 4–9) to identify optimal storage conditions (e.g., –20°C in dark, anhydrous DMSO) .

What in vitro methods are used to evaluate the compound’s biological activity?

Basic Research Question
Standard assays include:

  • Cytotoxicity Screening : MTT or SRB assays against cancer cell lines, with dose-response curves (1–100 µM range) .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
  • Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question
Computational approaches involve:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., EGFR kinase) and identify key residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
  • QSAR Models : Corrogate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity data .

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